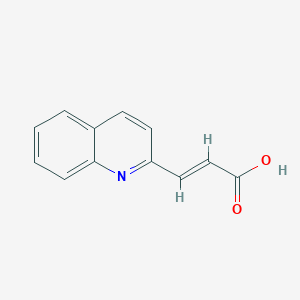

3-(2-Quinolinyl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-quinolin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJIDQGIAPCVMU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-63-4, 81124-50-7 | |

| Record name | 2-Quinolineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-QUINOLINYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foundational Strategy: The Knoevenagel-Doebner Condensation

An In-Depth Technical Guide to the Synthesis of (E)-3-(quinolin-2-yl)acrylic acid

This guide provides a detailed exploration of the synthetic protocols for obtaining (E)-3-(quinolin-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. As a quinoline derivative, this compound serves as a precursor for various biologically active molecules, including potential anticancer agents.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthesis.

The most reliable and direct route to (E)-3-(quinolin-2-yl)acrylic acid is the Knoevenagel condensation, specifically employing the Doebner modification. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for condensing an aldehyde with an active methylene compound that contains at least one carboxylic acid group.[4]

Causality of a Superior Method: The Knoevenagel-Doebner reaction is preferred for this synthesis due to its operational simplicity and high efficiency. It involves the reaction between quinoline-2-carbaldehyde and malonic acid. The choice of pyridine as the solvent and a catalytic amount of piperidine is crucial; pyridine acts as both a base and the reaction medium, while the combination facilitates the condensation and subsequent in-situ decarboxylation, leading directly to the desired α,β-unsaturated acrylic acid product.[5][6] This one-pot process avoids the need to isolate and hydrolyze an intermediate ester, which would be necessary with other active methylene compounds like diethyl malonate.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:[7][8]

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the highly acidic α-carbon of malonic acid, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of quinoline-2-carbaldehyde, leading to the formation of a β-hydroxy carboxylate intermediate (an aldol-type adduct).

-

Dehydration: The intermediate undergoes base-induced dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Under the heat and pyridine-rich conditions of the Doebner modification, the dicarboxylic acid intermediate readily loses carbon dioxide to yield the final, thermodynamically stable (E)-3-(quinolin-2-yl)acrylic acid product.[5]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating clear checkpoints and explanations for each critical step. Following this methodology ensures high fidelity in achieving the desired product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Quinoline-2-carbaldehyde | 157.17 | 1.57 g | 10 mmol | Starting aldehyde |

| Malonic Acid | 104.06 | 1.25 g | 12 mmol | Active methylene source (1.2 eq) |

| Pyridine | 79.10 | 10 mL | - | Solvent and base |

| Piperidine | 85.15 | ~0.2 mL | ~2 mmol | Catalyst (0.2 eq) |

| 2M Hydrochloric Acid | - | ~50 mL | - | For workup and precipitation |

| Ethanol | - | As needed | - | For recrystallization |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine quinoline-2-carbaldehyde (1.57 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

-

Expertise & Experience: Using a slight excess of malonic acid (1.2 equivalents) ensures the complete consumption of the limiting aldehyde, maximizing the yield.[9]

-

-

Solvent and Catalyst Addition: Add pyridine (10 mL) to the flask, followed by the catalytic addition of piperidine (~0.2 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by observing the evolution of CO₂ gas, which indicates the decarboxylation step is proceeding. The reaction is typically complete within 4-6 hours.

-

Expertise & Experience: The reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde. A developing system of ethyl acetate/hexanes (1:1) is often suitable.

-

-

Product Isolation (Workup): After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (~50 mL). This will neutralize the pyridine and piperidine.

-

Trustworthiness: This step is critical. The acidic quench protonates the carboxylate product, causing it to precipitate out of the aqueous solution as a solid. The cold temperature minimizes the solubility of the product, maximizing recovery.[9]

-

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and pyridine hydrochloride salts. The crude product can be further purified by recrystallization from ethanol to yield a pale yellow or off-white crystalline solid.

-

Expertise & Experience: Recrystallization is essential for removing unreacted malonic acid and other minor impurities, yielding a product of high purity suitable for subsequent applications.

-

Alternative Synthetic Methodologies

While the Knoevenagel-Doebner condensation is the primary method, other established reactions can also be considered for this transformation.

A. The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[12][13]

-

Reaction: Quinoline-2-carbaldehyde + Acetic Anhydride (in the presence of Sodium Acetate)

-

Mechanism: The reaction proceeds via the formation of an enolate from acetic anhydride, which then attacks the aldehyde. A series of steps including dehydration and hydrolysis yields the final cinnamic acid derivative.[14][15]

-

Conditions: This reaction typically requires higher temperatures (around 180 °C) compared to the Knoevenagel condensation.[12][13]

B. Modern Cross-Coupling Strategies

Modern palladium-catalyzed cross-coupling reactions offer alternative, albeit potentially more complex, pathways.

-

Heck Reaction: This involves the coupling of an aryl halide (e.g., 2-bromoquinoline) with an alkene (acrylic acid) using a palladium catalyst and a base.[16][17] The reaction is known for its high stereoselectivity, typically favoring the E-isomer.[18]

-

Wittig Reaction: An aldehyde can be converted to an alkene using a phosphonium ylide (a Wittig reagent).[19] To synthesize (E)-3-(quinolin-2-yl)acrylic acid, one would react quinoline-2-carbaldehyde with a stabilized ylide such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the resulting ester. Stabilized ylides generally favor the formation of the (E)-alkene.[20][21]

Conclusion

The synthesis of (E)-3-(quinolin-2-yl)acrylic acid is most effectively and directly achieved through the Knoevenagel-Doebner condensation. This method offers high yields, operational simplicity, and avoids the isolation of intermediates. The provided protocol, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this important synthetic building block. Alternative methods like the Perkin reaction and modern cross-coupling strategies exist, but the Knoevenagel-Doebner approach remains the gold standard for its efficiency and practicality in a standard laboratory setting.

References

- Benchchem. (n.d.). 2-Methyl-8-quinolinecarboxaldehyde in Organic Synthesis.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Cambridge University Press. (n.d.). Perkin Reaction.

- Purechemistry. (2023). Knoevenagel condensation mechanism and applications.

- Grokipedia. (n.d.). Perkin reaction.

- sathee jee. (n.d.). Chemistry Perkin Reaction Mechanism.

- Odinity. (2013). Intro to Organometallics: The Heck Reaction.

- Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- Wikipedia. (n.d.). Perkin reaction.

- Cambridge University Press. (n.d.). Knoevenagel Condensation.

- Wikipedia. (n.d.). Heck reaction.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation.

- YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.

- National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.

- YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.

- YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.

- Wikipedia. (n.d.). Wittig reaction.

- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.

- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.

- MDPI. (n.d.). Heck Reaction—State of the Art.

- Chemistry LibreTexts. (2023). Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.

- ResearchGate. (2025). Synthesis and Biological Studies of Some New Acrylic Acid Ethyl Esters of Quinolinone.

- ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid.

- Beilstein Journals. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.

- ResearchGate. (n.d.). Synthesis of 3-(quinolin-3-yl)acrylamide derivatives 3a–e and....

- Bentham Science. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents.

- ResearchGate. (2025). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.

- Siberian Journal of Oncology. (n.d.). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment.

- RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.

Sources

- 1. 3-QUINOLIN-2-YL-ACRYLIC ACID | 81124-50-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents | Bentham Science [benthamscience.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. purechemistry.org [purechemistry.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 16. odinity.com [odinity.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Wittig Reaction [organic-chemistry.org]

3-(2-Quinolinyl)acrylic acid CAS number 81124-50-7 properties

An In-depth Technical Guide to 3-(2-Quinolinyl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS Number 81124-50-7, is a bifunctional organic compound that incorporates the heterocyclic quinoline scaffold and the reactive acrylic acid moiety.[1][2] The quinoline ring system is a prominent pharmacophore found in numerous biologically active compounds, while the α,β-unsaturated carboxylic acid group serves as a versatile synthetic handle and a participant in various biochemical interactions.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and potential applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for all research and development activities. This section details the key identifiers and structural representation of this compound.

Synonyms:

-

(E)-3-Quinolin-2-yl-acrylic acid[1]

-

(2E)-3-Quinolin-2-ylacrylic acid[4]

-

3-(2-quinolyl)acrylic acid[4]

-

(E)-3-(2-quinolyl)prop-2-enoic acid[4]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are often predicted via computational models.[3][4]

| Property | Value | Source |

| CAS Number | 81124-50-7 | [1][2][4][5] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][4] |

| Molecular Weight | 199.21 g/mol | [1][3][4] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 197-198 °C | [1] |

| Boiling Point (Predicted) | 394.8 ± 17.0 °C | [3][4] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 1.95 ± 0.10 | [3][4] |

| Purity | Typically ≥96% | [5] |

Synthesis and Mechanistic Insights

The most common and efficient route for the synthesis of this compound is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with malonic acid.[6][7]

Reaction Scheme: Quinoline-2-carbaldehyde + Malonic Acid → this compound + H₂O + CO₂

Underlying Principles (E-E-A-T)

-

Expertise & Experience: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (quinoline-2-carbaldehyde), followed by dehydration.[6][8] The Doebner modification is particularly effective for this transformation, utilizing pyridine as both the solvent and a basic catalyst.[7] Piperidine is often added in catalytic amounts to accelerate the initial condensation step by forming a more reactive enamine intermediate. The subsequent heating promotes decarboxylation of the intermediate vinylogous malonic acid, driving the reaction to completion.

-

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product is a solid, allowing for straightforward isolation by filtration upon acidification. Purification by recrystallization yields a product with a sharp melting point, confirming its identity and purity.[1]

Detailed Experimental Protocol

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carbaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (as solvent, approx. 4-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 3 to 5 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting aldehyde.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing a mixture of crushed ice and water.

-

Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 4-5. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals under vacuum to obtain this compound as a solid.[4]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, and the α,β-unsaturated system.

-

Acrylic Acid Moiety: This functional group is an excellent Michael acceptor, susceptible to nucleophilic addition at the β-position.[9] It also undergoes typical carboxylic acid reactions, such as esterification and amidation.[10] The double bond can participate in polymerization and cycloaddition reactions.[11]

-

Quinoline Moiety: The nitrogen atom of the quinoline ring is basic and can be protonated or quaternized. The aromatic system can undergo electrophilic substitution, although it is generally less reactive than benzene.

Applications in Drug Development: The primary documented application for this compound is as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, (2E)-3-Quinolin-2-ylacrylic Acid is utilized in the preparation of Piperlongumine derivatives, which are being investigated as potential anticancer agents.[4] The unique combination of the quinoline core and the acrylic acid linker allows for the construction of complex molecules with potential therapeutic value.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is critical. A standard suite of analytical techniques is employed for this purpose.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While actual spectra require experimental acquisition, the expected features can be predicted based on the known structure:

-

¹H NMR: The spectrum should show distinct signals for the protons on the quinoline ring (typically in the 7.5-8.5 ppm range). The two vinylic protons of the acrylic acid moiety will appear as doublets (due to coupling with each other) in the 6.5-8.0 ppm range. A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm).

-

¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>165 ppm). Signals for the aromatic and vinylic carbons will appear in the 120-150 ppm range.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch (around 1620-1640 cm⁻¹), and C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹).[12][13]

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 199.21, corresponding to the molecular weight of the compound.[2]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on available data for the compound and its parent structures, acrylic acid and quinoline.

-

GHS Hazard Statements: H319: Causes serious eye irritation.[4]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[4]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[4]

-

In Case of Spillage: Avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and clean the area thoroughly.

The parent molecule, acrylic acid, is known to be corrosive, flammable, and can polymerize exothermically.[14][15][16][17] While this compound is a solid and less volatile, caution should be exercised, and it should be kept away from strong bases, oxidizing agents, and sources of ignition.[16]

References

- Exclusive Chemistry Ltd. (2024). This compound. [Link]

- 摩熵化学. (n.d.). 3-喹啉-2-丙烯酸. [Link]

- ResearchGate. (n.d.).

- Cardinal Scholar. (n.d.).

- Wikipedia. (n.d.).

- Organic Reactions. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Pharmaffiliates. (n.d.). 3-(2-Thienyl)acrylic Acid. [Link]

- Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [Link]

- MDPI. (2025).

- PENTA chemicals. (2025). Acrylic acid. [Link]

- Journal of the Indian Chemical Society. (1934). The condensation of aldehydes with malonic acid. [Link]

- PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link]

- ERIC. (2023).

- Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [Link]

- Wikipedia. (n.d.). Acrylic acid. [Link]

- PubChem. (n.d.). Acrylic Acid. [Link]

- PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. [Link]

- ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%. [Link]

- Shanghai Douwin Chemical Co.,Ltd. (n.d.). Synthesis Technology of Acrylic Acid (AA). [Link]

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- PrepChem.com. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 3-(2-Chloro-3-quinolyl)acrylic acid. [Link]

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-QUINOLIN-2-YL-ACRYLIC ACID | 81124-50-7 [chemicalbook.com]

- 5. 81124-50-7 Cas No. | (E)-3-(Quinolin-2-yl)acrylic acid | Apollo [store.apolloscientific.co.uk]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrylic acid - Wikipedia [en.wikipedia.org]

- 11. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. arkema.com [arkema.com]

The Friedländer Synthesis of Quinolines: A Strategic Approach to 3-Carboxylate Scaffolds for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids represent a "privileged scaffold" integral to the development of novel anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The Friedländer annulation, a classic and versatile reaction, provides one of the most robust and efficient methods for constructing this vital heterocyclic core.[3][4] This guide offers a detailed examination of the Friedländer synthesis as applied to the preparation of quinoline-3-carboxylate derivatives, the direct precursors to quinoline acrylic acids and related pharmacophores. We will explore the underlying mechanism, provide field-proven experimental protocols, discuss modern catalytic advancements, and contextualize the synthesis within its application to pharmaceutical research and development.

The Quinoline-3-Carboxylic Acid Scaffold: A Pillar in Medicinal Chemistry

The fusion of a benzene and pyridine ring to form the quinoline heterocycle gives rise to a structure with unique physicochemical properties, enabling it to interact with a wide range of biological targets.[5] Specifically, the incorporation of a carboxylic acid moiety at the 3-position creates a key functional handle for molecular modification and a critical pharmacophoric element. This scaffold is prevalent in numerous compounds investigated for potent biological activities.[2]

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antiproliferative agents, with studies showing micromolar inhibition against various cancer cell lines.[6][7] The acidic functional group can enhance the selectivity of these compounds for the acidic microenvironment of tumors, a strategy that improves targeted drug delivery and reduces off-target toxicity.[6] This makes the reliable synthesis of this core structure a high-priority objective for drug development professionals.

The Friedländer Annulation: Core Principles and Mechanism

The Friedländer synthesis is broadly defined as the acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] To generate the medicinally crucial quinoline-3-carboxylate core, the α-methylene component is typically a β-ketoester, such as ethyl acetoacetate.[9][10]

The reaction proceeds through a cascade of well-understood organic transformations. While two primary mechanistic pathways are proposed—an initial aldol condensation followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction—both converge to the same aromatic product.[11] The acid-catalyzed pathway using a β-ketoester is particularly efficient and is detailed below.

Mechanistic Steps (Acid-Catalyzed):

-

Enolization: The β-ketoester (I) tautomerizes to its more reactive enol form (II) under acidic conditions.

-

Aldol-Type Condensation: The enol acts as a nucleophile, attacking the protonated carbonyl of the 2-aminoaryl ketone (III). This forms a key C-C bond and, after deprotonation, yields the aldol adduct (IV).

-

Dehydration: The tertiary alcohol of the aldol adduct is protonated and eliminated as water, forming a stabilized α,β-unsaturated intermediate (V).

-

Intramolecular Cyclization (Conjugate Addition): The lone pair of the aniline nitrogen attacks the β-carbon of the unsaturated system in a classic intramolecular Michael-type addition, forming the heterocyclic ring (VI).

-

Aromatization: A final dehydration step, involving the loss of the newly formed secondary alcohol and a proton, leads to the stable, aromatic quinoline-3-carboxylate product (VII).

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This section provides a robust, field-proven protocol for the synthesis of a representative quinoline-3-carboxylate, a key precursor for drug discovery programs. The methodology is adapted from established literature procedures and designed for reproducibility.[9][10]

Principle

The protocol describes the reaction of 2-aminobenzophenone with ethyl acetoacetate. The choice of a Brønsted acid (HCl) provides a simple, cost-effective catalytic system, while conventional heating under reflux is a widely accessible and well-controlled method.[9] This synthesis yields the ethyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid in a subsequent step if required.

Brønsted Acid-Catalyzed Synthesis (Conventional Heating)[9]

Materials:

-

2-Aminobenzophenone (1.0 mmol, 197.2 mg)

-

Ethyl acetoacetate (1.2 mmol, 152 µL, 156.2 mg)

-

Ethanol (Absolute, 10 mL)

-

Concentrated Hydrochloric Acid (HCl, 3-4 drops)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol) and ethanol (10 mL). Stir until the solid is fully dissolved.

-

Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution via syringe, followed by the careful addition of 3-4 drops of concentrated HCl.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Monitoring: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot and the appearance of a new, UV-active product spot indicate reaction progression.

-

Workup: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual water and salts, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

Self-Validation and Characterization

A successful synthesis is validated through comprehensive characterization of the final product.

-

¹H NMR: Expect characteristic aromatic proton signals, singlet signals for the methyl group, and quartet/triplet patterns for the ethyl ester group.

-

¹³C NMR: Will show distinct signals for the quinoline core carbons, the ester carbonyl, and the alkyl substituents.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₂₀H₁₉NO₂).

-

Yield: A successful reaction under these conditions should provide the product in good to excellent yield (typically >75%).

Catalysis, Optimization, and Modern Approaches

The choice of catalyst is a critical parameter that dictates reaction efficiency, time, and substrate scope. While classical Brønsted acids like HCl or H₂SO₄ are effective, they can be harsh and may not be suitable for sensitive substrates.[9][12]

Causality Behind Catalyst Choice:

-

Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃): Lewis acids offer an alternative pathway by activating the carbonyl group of the 2-aminoaryl ketone towards nucleophilic attack.[10][13] They are often milder than strong Brønsted acids and can lead to higher yields and cleaner reactions, especially for complex substrates. Their primary role is to polarize the C=O bond, making it more electrophilic.

-

Heterogeneous Catalysts (e.g., MOFs, Zeolites): Modern drug development emphasizes sustainable chemistry. Solid acid catalysts like metal-organic frameworks (MOFs) or zeolites offer significant advantages, including simplified product isolation (filtration), catalyst recyclability, and reduced acidic waste streams.[14][15]

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[9] This high-energy method can drive difficult condensations to completion and often results in higher yields.

| Catalyst System | Solvent | Conditions | Typical Yield | Reference |

| HCl (Brønsted Acid) | Ethanol | Reflux, 4-6 h | 75-85% | [9] |

| ZrCl₄ (Lewis Acid) | Ethanol/Water | 60 °C, 3-5 h | ~90% | [10] |

| Acetic Acid | Acetic Acid | Microwave, 160 °C, 10 min | >90% | [9] |

| Copper-based MOF | Toluene | 100 °C, 2 h | 85-95% | [10] |

| None (Catalyst-Free) | Water | Reflux, 3 h | Up to 97% | [16] |

Conclusion: A Foundational Synthesis for Modern Drug Discovery

The Friedländer synthesis remains an exceptionally powerful and relevant tool for the modern medicinal chemist. Its application to the construction of quinoline-3-carboxylic acid derivatives provides a direct and efficient route to a scaffold of profound pharmacological importance. By understanding the core mechanism, leveraging detailed and validated protocols, and embracing modern catalytic innovations, researchers can reliably access these key molecular building blocks. The continued optimization of this classic annulation ensures its place as a foundational strategy in the ongoing quest to develop next-generation therapeutics for cancer and infectious diseases.

References

- Wikipedia. (2023). Friedländer synthesis. In Wikipedia.

- Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Ningbo Inno Pharmchem Co., Ltd.

- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate.

- Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.

- ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate.

- PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Library of Medicine.

- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. National Library of Medicine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. ResearchGate.

- ResearchGate. (n.d.). Friedländer reactions of β-keto amides generate stable atropisomers. ResearchGate.

- Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Scite.ai.

- National Library of Medicine. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Center for Biotechnology Information.

- ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. ResearchGate.

- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. National Library of Medicine.

- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 3-(2-Quinolinyl)acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-(2-quinolinyl)acrylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-proven experimental protocol, characterization data, and strategies for process optimization. By elucidating the causality behind experimental choices, this guide aims to empower scientists to not only replicate the synthesis but also to intelligently adapt and troubleshoot the procedure for related molecular targets.

Introduction: The Significance of this compound and the Strategic Advantage of the Knoevenagel Condensation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential anticancer agents.[2][3]

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] Its Doebner modification, which utilizes an aldehyde, malonic acid, and a basic catalyst system—typically pyridine and piperidine—is exceptionally well-suited for the synthesis of α,β-unsaturated carboxylic acids from aromatic and heteroaromatic aldehydes.[4][5] This method offers several advantages for the preparation of this compound, including operational simplicity, generally high yields, and the use of readily available starting materials.

This guide will focus on the practical application of the Knoevenagel-Doebner condensation for the synthesis of (E)-3-(quinolin-2-yl)acrylic acid, providing a robust framework for its efficient and reliable production in a laboratory setting.

The Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel-Doebner condensation for the synthesis of this compound is a multi-step process catalyzed by the synergistic action of pyridine and piperidine. Pyridine serves as both the solvent and a base, while piperidine acts as a more potent basic catalyst to initiate the reaction.

The reaction proceeds through the following key stages:

-

Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 2-quinolinecarboxaldehyde, forming a tetrahedral intermediate.

-

Aldol Addition: This intermediate is protonated to yield an aldol-type addition product.

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: The heat of the reaction, in the presence of pyridine, facilitates the decarboxylation (loss of CO2) of the dicarboxylic acid intermediate to yield the final product, this compound. The reaction predominantly yields the more stable E-isomer.

Caption: Figure 1: Knoevenagel-Doebner Condensation Mechanism

Experimental Protocol: A Field-Proven Methodology

This protocol is a representative procedure based on established methodologies for the Knoevenagel-Doebner condensation of heteroaromatic aldehydes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Quinolinecarboxaldehyde | 157.17 | 5.0 g | 31.8 mmol |

| Malonic Acid | 104.06 | 6.6 g | 63.4 mmol |

| Pyridine | 79.10 | 25 mL | - |

| Piperidine | 85.15 | 0.5 mL | - |

| 2M Hydrochloric Acid | - | ~100 mL | - |

| Ethanol | - | As needed | - |

Step-by-Step Procedure

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. 3-QUINOLIN-2-YL-ACRYLIC ACID | 81124-50-7 [chemicalbook.com]

- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Title: The Definitive Guide to ¹H and ¹³C NMR Analysis of Quinoline Derivatives: From First Principles to Advanced Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] Unambiguous structural characterization is therefore a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic compounds.[1][2] This guide provides a comprehensive exploration of ¹H and ¹³C NMR analysis as applied to quinoline derivatives. We begin with the fundamental principles governing the spectral appearance of the quinoline core, including chemical shifts and coupling constants. We then delve into the predictable, yet complex, influence of various substituents on the NMR spectra. Finally, we detail the application of advanced two-dimensional (2D) NMR techniques—such as COSY, HSQC, and HMBC—that are essential for the unequivocal assignment of complex and novel quinoline structures. This document is intended to serve as a field-proven guide, blending theoretical knowledge with practical, actionable protocols for researchers at all levels.

Introduction: The Central Role of Quinoline and NMR

Quinoline and its derivatives represent a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The precise three-dimensional structure of a molecule dictates its function. Therefore, the ability to accurately and efficiently determine the substitution pattern and overall topology of a newly synthesized quinoline derivative is paramount to advancing drug discovery programs and understanding structure-activity relationships (SAR).[1]

Among the suite of analytical techniques available, NMR spectroscopy is unparalleled in its ability to provide a complete picture of molecular connectivity and environment.[1][5] Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, scientists can map out the entire carbon-hydrogen framework of a molecule, confirming its identity and purity.

Fundamentals of NMR for the Quinoline Scaffold

The quinoline ring system is an aromatic bicyclic heterocycle. Its NMR spectrum is governed by the principles of aromaticity, combined with the strong electronic influence of the embedded nitrogen atom.

¹H NMR Spectroscopy: Protons as Probes

The proton NMR spectrum provides three key pieces of information: chemical shift, signal splitting (multiplicity), and integration.

-

Chemical Shift (δ): The position of a proton's signal is highly sensitive to its local electronic environment.[6] Protons on the quinoline ring resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the ring nitrogen atom significantly deshields adjacent protons.[1] This effect is most pronounced for the H2 proton, which is often the most downfield signal in the spectrum, a direct consequence of its proximity to the electronegative nitrogen.[1] The H8 proton also experiences a notable downfield shift due to the peri-effect, an interaction with the nitrogen's lone pair of electrons.[1]

-

Spin-Spin Coupling (J): Coupling provides direct evidence of connectivity between protons, typically through two or three bonds.[7] The magnitude of the coupling constant (J, measured in Hz) is independent of the spectrometer's magnetic field strength and provides crucial structural information.[8]

-

Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H5-H6, H6-H7). This is the largest coupling, typically 7-9 Hz.

-

Meta coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H5-H7, H6-H8). This interaction is much weaker, around 1-3 Hz.[7]

-

Para coupling (⁵JHH): Coupling across four carbons (e.g., H5-H8). This is often too small to be resolved but can sometimes be observed in high-resolution spectra.

-

-

Integration: The area under each signal is proportional to the number of protons it represents. For a monosubstituted quinoline, each signal in the aromatic region will integrate to one proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, including those without attached protons (quaternary carbons).

-

Chemical Shift (δ): Carbon atoms in the quinoline ring typically resonate between 120 and 155 ppm. Similar to ¹H NMR, the nitrogen atom exerts a strong influence, causing the adjacent C2 and C8a (the bridgehead carbon) to appear at a lower field (higher ppm) compared to other carbons. The signals for quaternary carbons are often less intense than those for protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Spectral Analysis of Unsubstituted Quinoline

To interpret the spectra of derivatives, a solid understanding of the parent system is essential. The following tables summarize the typical ¹H and ¹³C NMR data for unsubstituted quinoline in a common solvent like CDCl₃. Note that values can vary slightly with solvent and sample concentration.[7][9]

Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.90 | dd | J₂,₃ = 4.2, J₂,₄ = 1.7 |

| H-3 | ~7.40 | dd | J₃,₂ = 4.2, J₃,₄ = 8.3 |

| H-4 | ~8.15 | dd | J₄,₃ = 8.3, J₄,₂ = 1.7 |

| H-5 | ~7.75 | d | J₅,₆ = 8.1 |

| H-6 | ~7.55 | t | J₆,₅ = 8.1, J₆,₇ = 7.5 |

| H-7 | ~7.70 | ddd | J₇,₆ = 7.5, J₇,₈ = 8.4, J₇,₅ = 1.5 |

| H-8 | ~8.10 | d | J₈,₇ = 8.4 |

Data compiled from various sources, including BenchChem and ChemicalBook.[7][10]

Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150.2 |

| C-3 | ~121.1 |

| C-4 | ~136.0 |

| C-4a | ~128.2 |

| C-5 | ~129.5 |

| C-6 | ~126.5 |

| C-7 | ~127.5 |

| C-8 | ~129.4 |

| C-8a | ~148.3 |

Data compiled from various sources, including SpectraBase and ChemicalBook.[11][12]

Caption: Quinoline structure with IUPAC numbering for NMR assignment.

The Influence of Substituents on NMR Spectra

The true analytical power of NMR shines when characterizing substituted derivatives. Substituents alter the electronic distribution within the aromatic rings, causing predictable shifts in the NMR signals.[7]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, and -OH increase the electron density on the ring, primarily at the ortho and para positions. This increased electron density "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[7]

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease the electron density on the ring. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).[7]

The magnitude of these shifts provides strong evidence for the substituent's position. For example, an EDG at the 6-position will cause a noticeable upfield shift for the ortho protons H5 and H7, and the para carbon C8.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex or polysubstituted quinolines, 1D spectra often suffer from severe signal overlap, making a definitive assignment impossible.[13] In these cases, 2D NMR experiments are indispensable.

Caption: Logical workflow for NMR-based structure elucidation.

-

COSY (COrrelation SpectroscopY): This is the foundational 2D experiment that maps correlations between coupled protons.[7] A cross-peak between two signals in a COSY spectrum provides definitive proof that those two protons are spin-coupled (typically ortho to each other). This allows you to "walk" around a ring system, tracing the connectivity from one proton to its neighbor.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[14][15] The spectrum has a ¹H axis and a ¹³C axis. A cross-peak at (δH, δC) indicates that the proton resonating at δH is directly bonded to the carbon resonating at δC. This is an incredibly powerful technique for resolving overlapping proton signals by spreading them out across the much wider ¹³C chemical shift range and for definitively assigning carbons that have attached protons.[16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the structure of unknown compounds.[18] HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[19][20] Its power lies in its ability to:

-

Assign Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC shows correlations from nearby protons to these carbons, allowing for their unambiguous assignment.

-

Connect Molecular Fragments: HMBC correlations can bridge different spin systems or connect substituents to the quinoline core, piecing together the entire molecular skeleton.[21]

-

Experimental Protocols: A Practical Workflow

A. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.

-

Solvation: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

B. Data Acquisition Workflow:

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

-

Acquire ¹H Spectrum: Acquire a standard 1D proton spectrum. This serves as a quick survey to check sample concentration, purity, and to determine the spectral width needed for subsequent experiments.[7]

-

Acquire ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This reveals the number of unique carbon environments.

-

Acquire COSY Spectrum: Using the spectral width from the ¹H spectrum, set up and run a standard COSY experiment (e.g., cosygpqf). This will establish the proton-proton connectivities.[7]

-

Acquire HSQC Spectrum: Run a standard HSQC experiment (e.g., hsqcedetgpsisp2.3) to correlate each proton with its directly attached carbon.

-

Acquire HMBC Spectrum: Run a standard HMBC experiment (e.g., hmbcgplpndqf). This will provide the crucial long-range connectivity data needed to complete the structural assignment.[18]

Practical Considerations and Troubleshooting

-

Solvent Effects: Chemical shifts, particularly for protons involved in hydrogen bonding (like an -OH or -NH₂ substituent), can be highly dependent on the solvent used.[9] For example, a proton's chemical shift may differ significantly between a non-polar solvent like CDCl₃ and a hydrogen-bond-accepting solvent like DMSO-d₆. It is crucial to be consistent with the solvent or to understand its potential effects when comparing data.

-

Concentration Effects: Quinoline molecules are known to engage in π-π stacking interactions in solution.[4][7] As the sample concentration increases, this aggregation becomes more pronounced, which can lead to changes in chemical shifts.[4][22] If you observe that your chemical shifts vary between preparations, concentration dependence may be the cause.

Conclusion

The structural elucidation of quinoline derivatives is a task perfectly suited to the capabilities of modern NMR spectroscopy. A systematic approach, beginning with simple 1D ¹H and ¹³C experiments and progressing logically to 2D correlation techniques like COSY, HSQC, and HMBC, provides an unambiguous pathway to the correct structure. By understanding the fundamental principles of chemical shifts and coupling constants within the quinoline scaffold and leveraging the power of 2D correlations to resolve complexity, researchers can confidently characterize novel compounds, accelerating progress in drug discovery and materials science.

References

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.[Link]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Trade Science Inc.[Link]

- C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Deriv

- Solvent Dependent ¹N Chemical Shifts in Quinoline.

- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.

- A REVIEW ON QUINOLINE AND ITS DERIV

- Quinoline. SpectraBase.[Link]

- Heteronuclear single quantum coherence spectroscopy. Wikipedia.[Link]

- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids

- Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. AMiner.[Link]

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Dialnet.[Link]

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.[Link]

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[Link]

- Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.

- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.[Link]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).

- 19: HMBC. Chemistry LibreTexts.[Link]

- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science.[Link]

- Heteronuclear single quantum coherence spectroscopy. Grokipedia.[Link]

- HMBC spectrum | Heteronuclear Multiple Bond Correl

- Long-range heteronuclear correl

- CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. YouTube.[Link]

- Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.[Link]

- Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. The Royal Society of Chemistry.[Link]

- Spin-spin splitting and coupling. University of Colorado Boulder.[Link]

- Supplementary Materials (Spectral Data and NMR Spectra of Compounds).

- NMR Coupling Constants. University of Illinois.[Link]

- Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison.[Link]

- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.[Link]

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. tsijournals.com [tsijournals.com]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. DSpace at My University: High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Derivatives [repository.pastic.gov.pk]

- 10. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. grokipedia.com [grokipedia.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 22. repository.uncw.edu [repository.uncw.edu]

An In-depth Technical Guide to Interpreting FTIR Spectra of Acrylic Acid Derivatives

Introduction: The Vibrational Language of Acrylates

For researchers, scientists, and professionals in drug development and material science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique. It provides a unique "molecular fingerprint," allowing for the rapid and non-destructive identification of functional groups and elucidation of chemical structures.[1][2] This guide delves into the nuanced interpretation of FTIR spectra of acrylic acid and its derivatives, a versatile class of monomers and polymers fundamental to countless applications, from dental biomaterials to industrial coatings and drug delivery systems.[2][3]

As a Senior Application Scientist, my experience has shown that a superficial understanding of spectral features is insufficient. True expertise lies in comprehending the causality behind peak shifts, shape variations, and the subtle interplay of molecular vibrations. This guide is structured to build that deeper understanding, moving from the foundational principles of acrylic acid's spectrum to the complexities introduced by derivatization and polymerization.

PART 1: Deciphering the Core Spectrum of Acrylic Acid

The FTIR spectrum of acrylic acid serves as the foundational blueprint for understanding its derivatives.[4] Its key features arise from the vibrations of its constituent functional groups: the carboxylic acid and the vinyl group.

The Carboxylic Acid Signature: A Tale of Two Bonds and a Broad OH

The carboxylic acid moiety (-COOH) gives rise to some of the most prominent and diagnostic peaks in the spectrum.

-

O-H Stretching: A very broad and intense absorption band is typically observed in the region of 3500-2500 cm⁻¹ .[2] This broadening is a direct consequence of strong intermolecular hydrogen bonding between acrylic acid molecules.[4]

-

C=O Stretching: A strong, sharp peak appears around 1700-1715 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration.[2][5] The conjugation of the carbonyl group with the adjacent C=C double bond slightly lowers this frequency compared to saturated carboxylic acids.[4]

-

C-O Stretching and O-H Bending: The C-O stretching vibration is typically found around 1248 cm⁻¹ , while the in-plane O-H bending (or wagging) contributes to the broadness at the lower end of the O-H stretching envelope, around 930 cm⁻¹ .[4]

The Vinyl Group Vibrations: Unsaturation Markers

The presence of the C=C double bond introduces several characteristic absorptions.

-

=C-H Stretching: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group typically appears just above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ region.

-

C=C Stretching: The stretching of the carbon-carbon double bond gives rise to a peak of variable intensity around 1637 cm⁻¹ .[6] Its intensity can be influenced by the symmetry of the molecule.

-

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds are often observed in the 900-1000 cm⁻¹ region and can be useful for confirming the presence of the vinyl group.[7]

The following diagram illustrates the fundamental vibrational modes of acrylic acid.

Caption: Key FTIR vibrational modes of acrylic acid.

PART 2: The Influence of Derivatization: Acrylates and Polyacrylates

The true utility of FTIR in this field lies in its ability to distinguish between various acrylic acid derivatives and to monitor their polymerization.

From Acid to Ester: The Acrylate Signature

Esterification of the carboxylic acid group leads to significant and predictable changes in the FTIR spectrum. The most notable is the disappearance of the broad O-H stretching band and the appearance of new C-O stretching vibrations characteristic of the ester group.[4]

Polyacrylates, polymers derived from acrylate monomers, exhibit spectra dominated by the ester functional group.[4] A helpful mnemonic for interpreting the spectra of saturated esters is the "Rule of Three," which highlights three prominent peaks:[4]

-

C=O Stretch: A strong absorption typically between 1725-1740 cm⁻¹ .[8]

-

C-C-O Asymmetric Stretch: A strong band around 1200 cm⁻¹ .[4]

-

O-C-C Symmetric Stretch: Another strong band around 1100 cm⁻¹ .[4]

The exact positions of these peaks can be influenced by the nature of the alkyl group in the ester. For instance, comparing polymethyl methacrylate (PMMA) and polyethyl methacrylate (PEMA), the C=O stretch is at 1730 cm⁻¹ and 1728 cm⁻¹ respectively, while the C-C-O and O-C-C stretches also show slight shifts.[4]

Monitoring Polymerization: The Disappearing Act of the Vinyl Group

FTIR is a powerful tool for monitoring the conversion of acrylic monomers to polymers.[6] The polymerization process involves the breaking of the C=C double bond. This is directly observable in the FTIR spectrum by the decrease in intensity, and eventual disappearance, of the peaks associated with the vinyl group, particularly the C=C stretching vibration at approximately 1637 cm⁻¹.[6][7] Concurrently, the formation of the polymer backbone can sometimes be inferred from changes in the fingerprint region (below 1500 cm⁻¹).[8][9]

The following table summarizes the characteristic FTIR peaks for acrylic acid and a common derivative, polymethyl methacrylate (PMMA).

| Functional Group/Vibration | Acrylic Acid (cm⁻¹) | Polymethyl Methacrylate (PMMA) (cm⁻¹) | Causality of Change |

| O-H Stretch (Carboxylic Acid) | 3500-2500 (very broad) | Absent | Esterification of the carboxylic acid group. |

| C-H Stretch (sp³) | ~2900-3000 | 2850-3000 | Presence of methyl and methylene groups in the polymer backbone and ester.[4] |

| C=O Stretch | 1700-1715 | ~1730 | Shift to higher wavenumber due to loss of conjugation and formation of a saturated ester.[4] |

| C=C Stretch | ~1637 | Absent | Consumption of the vinyl group during polymerization.[6] |

| C-O Stretch | ~1248 | ~1149 and ~1191 | Appearance of characteristic ester C-C-O and O-C-C stretches.[4] |

| =C-H Bend | 900-1000 | Absent | Loss of the vinyl group. |

PART 3: Experimental Protocols and Advanced Interpretation

A Self-Validating Protocol for FTIR Analysis of an Acrylic Polymer Film

This protocol outlines a standard procedure for preparing and analyzing a solid acrylic polymer sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for surface analysis of films and solids with minimal sample preparation.[10][11]

Objective: To obtain a high-quality FTIR spectrum of a cured acrylic polymer film.

Materials:

-

Cured acrylic polymer film

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

-

-

Sample Preparation and Placement:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol or ethanol and allow it to dry completely.[11]

-

Cut a small, representative piece of the acrylic polymer film.

-

Place the film directly onto the ATR crystal, ensuring the surface to be analyzed is in intimate contact.[11]

-

-

Applying Pressure and Data Acquisition:

-

Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a strong signal.[2]

-

Acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing and Validation:

-

The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Self-Validation Check: The baseline of the spectrum should be relatively flat. The characteristic peaks of the acrylic polymer (e.g., C=O stretch around 1730 cm⁻¹) should be clearly visible and well-resolved. If the signal is weak, re-apply pressure or ensure the sample surface is clean and flat.

-

The workflow for this protocol can be visualized as follows:

Caption: Experimental workflow for ATR-FTIR analysis.

Advanced Spectroscopic Techniques

For more complex systems, such as copolymers or blends, advanced FTIR techniques can provide deeper insights:

-

FTIR Microscopy: This technique combines FTIR with microscopy to enable chemical analysis at the micrometer scale, which is invaluable for studying heterogeneous materials and identifying the spatial distribution of different components.[10]

-

Quantitative Analysis: By creating a calibration curve using standards of known composition, FTIR can be used to determine the relative ratios of different monomers in a copolymer.[2][12] The intensity of characteristic peaks is correlated with the concentration of the respective components.[13]

-

In Situ and Time-Resolved FTIR: These methods allow for the real-time monitoring of chemical changes, such as the curing process of an acrylic adhesive, by collecting spectra at regular intervals as the reaction proceeds.[6][10]

Conclusion: A Field-Proven Perspective

The interpretation of FTIR spectra of acrylic acid derivatives is a skill that blends theoretical knowledge with practical experience. This guide has laid out the foundational principles, from identifying the characteristic vibrations of the parent molecule to understanding the spectral shifts that accompany derivatization and polymerization. The provided experimental protocol emphasizes a self-validating system, a cornerstone of reliable and reproducible scientific inquiry.

For the researcher, scientist, or drug development professional, mastering this analytical technique is not merely about identifying peaks on a chart. It is about understanding the molecular story they tell—a story of chemical transformation, structural integrity, and material performance. By applying the principles and methodologies outlined here, you will be well-equipped to unlock the wealth of information contained within the vibrational spectra of this important class of compounds.

References

- Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy.

- BenchChem. (2025).

- Lee, D. H., Condrate, R. A., Sr., & Reed, J. S. (2003). In Situ FTIR-ATR Examination of Poly(acrylic acid)

- ResearchGate. (n.d.). Identification of most important peaks in FTIR-ATR spectrum of acrylic paint.

- Chemistry For Everyone. (2025). What Are Some Advanced FTIR Techniques?. YouTube.

- Lortz, W., & Strehmel, V. (n.d.).

- Babu, C. S., Vasubabu, M., & Kumar, R. J. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material.

- SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace.

- AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. AZoM.

- ResearchGate. (n.d.). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite.

- Chemistry For Everyone. (2025). What Are Some Advanced Polymer Identification Techniques?. YouTube.

- ResearchGate. (n.d.). FTIR spectra of the polyacrylates with different formulations.

- LinkedIn. (2023).

- ResearchGate. (n.d.). FTIR spectra of acrylic acid monomer and paper substrate samples before...

- Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Advances in Polymer Science.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- University of California, Los Angeles. (n.d.).

- Drawell. (n.d.).

- ER Publications. (n.d.). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials.

- YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. YouTube.

- ResearchGate. (n.d.). FTIR spectra of acrylic acid, carrageenan, and acrylic acid-g-carrageenan.

- ResearchGate. (n.d.). FTIR spectrum of acrylic acid.

- BenchChem. (n.d.). Application Note: Fourier Transform Infrared (FTIR)

- Thermo Fisher Scientific. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Thermo Fisher Scientific.

- ResearchGate. (n.d.). FTIR spectra of acrylic acid and its polymer synthesized under microwave heating.

- ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c).

- ResearchGate. (n.d.). A) FTIR spectra of acrylic acid and AP25 and the subtraction spectrum...

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pstc.org [pstc.org]